8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
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Overview
Description
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid group at the 3rd position of the triazolopyridine ring. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated pyridine derivative with hydrazine to form the triazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like dicationic molten salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable processes such as one-pot synthesis. This method is advantageous due to its efficiency and high yield. The use of environmentally friendly catalysts and solvent-free conditions can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Biological Research: The compound’s biological activities, such as antiproliferative effects on cancer cell lines, are of significant interest.
Industrial Applications: Its derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. For instance, it has been shown to inhibit kinases like c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds also contain the triazole ring and are studied for their antiviral and antimicrobial properties.
Uniqueness
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The carboxylic acid group also provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJXNKXFFSYTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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